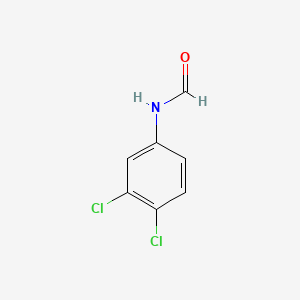

3',4'-Dichloroformanilide

CAS No.: 5470-15-5

Cat. No.: VC7825063

Molecular Formula: C7H5Cl2NO

Molecular Weight: 190.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5470-15-5 |

|---|---|

| Molecular Formula | C7H5Cl2NO |

| Molecular Weight | 190.02 g/mol |

| IUPAC Name | N-(3,4-dichlorophenyl)formamide |

| Standard InChI | InChI=1S/C7H5Cl2NO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-4H,(H,10,11) |

| Standard InChI Key | WTKFBCXCSGVNOE-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1NC=O)Cl)Cl |

| Canonical SMILES | C1=CC(=C(C=C1NC=O)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

3',4'-Dichloroformanilide belongs to the class of formanilides, distinguished by the substitution of chlorine atoms at the 3' and 4' positions of the phenyl ring. Its molecular formula is C7H5Cl2NO, corresponding to a molecular weight of 190.03 g/mol. The compound’s structure integrates a formamide group (-NHCHO) attached to a 3,4-dichloroaniline moiety, as confirmed by spectroscopic analyses .

Synonyms and Registry Information

The compound is referenced under multiple synonyms (Table 1), reflecting its diverse nomenclature across chemical databases.

Table 1: Synonyms and Registry Data for 3',4'-Dichloroformanilide

| Synonym | Registry Number | Source |

|---|---|---|

| N-(3,4-Dichlorophenyl)formamide | 5470-15-5 | CymitQuimica |

| NSC 26269 | 5470-15-5 | CymitQuimica |

| 3,4-Dichloro-N-formylaniline | 5470-15-5 | CymitQuimica |

Synthesis and Chemical Reactivity

Reaction Mechanisms

Formylation reactions generally proceed through nucleophilic acyl substitution, where the amine group of 3,4-dichloroaniline attacks the electrophilic carbonyl carbon of the formylating agent. The use of coupling reagents such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates this process by activating the carboxylic acid (or formic acid) to an intermediate reactive ester .

Environmental Behavior and Biodegradation

Role in Pollutant Degradation

3',4'-Dichloroformanilide is identified as a metabolite in the biodegradation of 3,4-dichloroaniline (3,4-DCA), a persistent organic pollutant. In a seminal study, the green alga Chlorella pyrenoidosa degraded 78.4% of 3,4-DCA (4.6 μg/mL) over seven days, yielding 3',4'-dichloroformanilide and 3,4-dichloroacetanilide as primary metabolites . This pathway suggests enzymatic N-acylation as a detoxification mechanism, converting the parent compound into less toxic derivatives.

Mechanistic Insights

Transmission electron microscopy (TEM) revealed that pollutant degradation correlates with chloroplast disruption in algal cells, implicating membrane-associated enzymes in the transformation process . The formation of 3',4'-dichloroformanilide likely involves formyl transferases or related enzymes, though specific mechanisms remain under investigation.

Physicochemical Properties

Spectral Characteristics

While explicit spectral data for 3',4'-dichloroformanilide are absent in the provided sources, related compounds offer benchmarks. For example, conjugate bases of aromatic amides exhibit distinct UV-Vis absorption maxima (e.g., 496 nm for benzodifuranone derivatives) . Nuclear magnetic resonance (NMR) of analogous chlorinated amides shows characteristic shifts for aromatic protons (δ 7.0–8.5 ppm) and formyl groups (δ 8.0–8.5 ppm) .

Solubility and Stability

As a polar aromatic amide, 3',4'-dichloroformanilide is expected to exhibit moderate solubility in organic solvents like dimethylformamide (DMF) and acetonitrile. Its stability under environmental conditions remains unquantified but is likely influenced by pH and microbial activity.

Applications and Implications

Industrial and Research Relevance

Beyond environmental applications, 3',4'-dichloroformanilide serves as a synthetic intermediate for advanced materials. Chlorinated aromatic amides are precursors in dye synthesis and pharmaceutical agents, though specific applications for this compound require further exploration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume